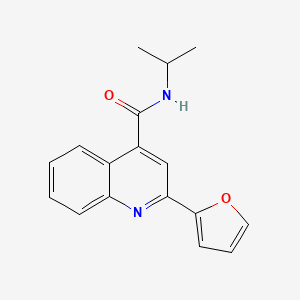
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide, also known as FK866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which plays a crucial role in cellular metabolism, energy production, and DNA repair. FK866 has been extensively studied for its potential applications in cancer therapy, inflammation, and metabolic disorders.
Wirkmechanismus
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide exerts its effects by inhibiting NAMPT, which is the rate-limiting enzyme in the NAD+ salvage pathway. NAD+ is an essential cofactor in a wide range of cellular processes, including energy production, DNA repair, and gene expression. By depleting cellular NAD+ levels, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide induces energy depletion and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on NAD+ metabolism, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of NAMPT, with no significant off-target effects. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide is also highly potent, with an IC50 value in the nanomolar range. However, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has some limitations for lab experiments. It is highly unstable in aqueous solutions and requires careful handling to prevent degradation. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide is also highly toxic and can induce apoptosis in non-cancer cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer metabolism. Another area of interest is the development of more stable and less toxic analogs of 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide that can be used in clinical settings. Additionally, further research is needed to fully understand the effects of 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide on NAD+ metabolism and its potential applications in other diseases, such as neurodegenerative disorders and aging.
Synthesemethoden
The synthesis of 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide involves the reaction of 2-chloroquinoline-4-carboxylic acid with furan-2-ylmethanamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-(furan-2-yl)quinoline-4-carboxamide. The intermediate is then reacted with isopropyl chloroformate to form the final product, 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting cellular NAD+ levels, leading to energy depletion and DNA damage. 2-(furan-2-yl)-N-(propan-2-yl)quinoline-4-carboxamide has also been shown to inhibit tumor growth and metastasis in various preclinical models of cancer, including breast cancer, prostate cancer, and melanoma.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)18-17(20)13-10-15(16-8-5-9-21-16)19-14-7-4-3-6-12(13)14/h3-11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRPVQVNOZRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
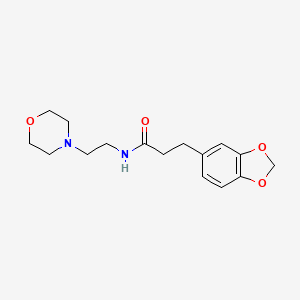

![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
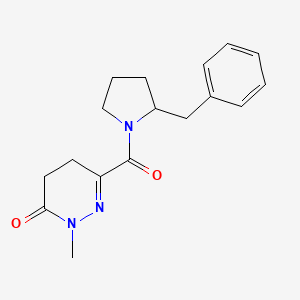

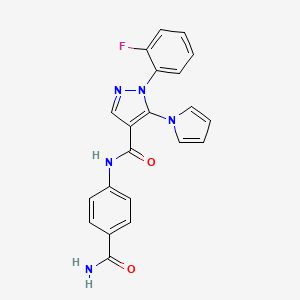
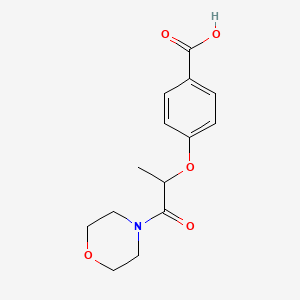
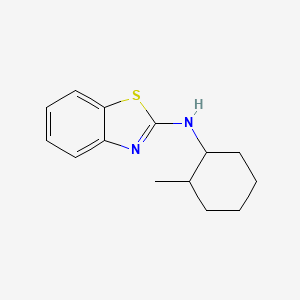
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
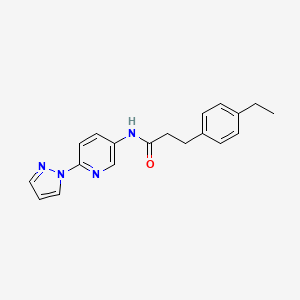
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)